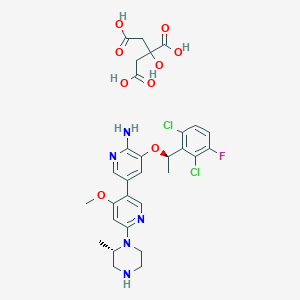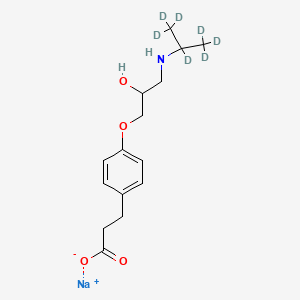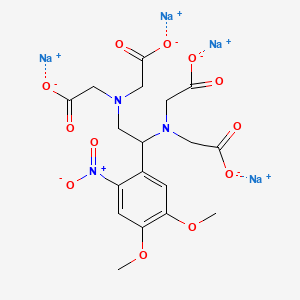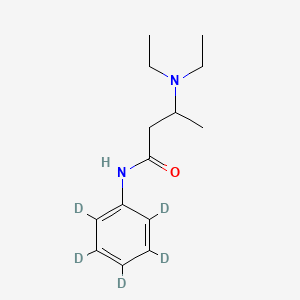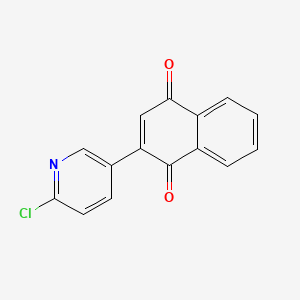
Anti-infective agent 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anti-infective agent 2 is a compound used to combat infections caused by various pathogens, including bacteria, viruses, fungi, and parasites. It is part of a broader class of anti-infective agents that are crucial in the treatment and prevention of infectious diseases. These agents work by inhibiting the growth and proliferation of infectious organisms, thereby aiding the immune system in clearing infections.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anti-infective agent 2 typically involves multiple steps, including the formation of key intermediates and final product purification. One common synthetic route involves the use of heterocyclic scaffolds containing nitrogen and oxygen atoms. For example, the synthesis of 1,2,4-oxadiazoles, which are known for their anti-infective properties, can be achieved through the reaction of nitriles with hydroxylamine under acidic conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards. Common industrial methods include the use of catalysts and solvents to facilitate the reactions and enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
Anti-infective agent 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including reflux and room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with varying functional groups .
科学研究应用
Anti-infective agent 2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in research on microbial resistance and the development of new antimicrobial agents.
Medicine: Investigated for its potential use in treating various infectious diseases, including bacterial, viral, and fungal infections.
Industry: Utilized in the development of new pharmaceuticals and as a standard for quality control in the production of anti-infective drugs
作用机制
The mechanism of action of Anti-infective agent 2 involves the inhibition of key enzymes and pathways essential for the survival and proliferation of infectious organisms. For example, it may inhibit bacterial cell wall synthesis, disrupt viral replication, or interfere with fungal cell membrane integrity. The specific molecular targets and pathways vary depending on the type of pathogen and the structure of the compound .
相似化合物的比较
Anti-infective agent 2 can be compared with other similar compounds, such as:
1,2,4-Oxadiazoles: Known for their broad-spectrum anti-infective properties, including antibacterial, antiviral, and antifungal activities.
Sulfonamides: A class of compounds with antibacterial properties, often used in combination with other antibiotics to enhance efficacy.
Beta-lactams: A group of antibiotics that include penicillins and cephalosporins, known for their ability to inhibit bacterial cell wall synthesis
This compound is unique in its specific mechanism of action and its ability to target a wide range of pathogens, making it a valuable tool in the fight against infectious diseases.
属性
分子式 |
C15H8ClNO2 |
|---|---|
分子量 |
269.68 g/mol |
IUPAC 名称 |
2-(6-chloropyridin-3-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C15H8ClNO2/c16-14-6-5-9(8-17-14)12-7-13(18)10-3-1-2-4-11(10)15(12)19/h1-8H |
InChI 键 |
CQXWGFXLHLMTAP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)C3=CN=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



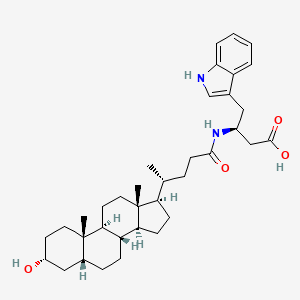
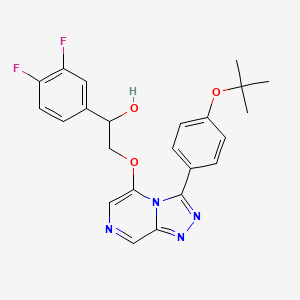

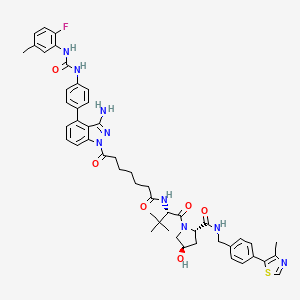

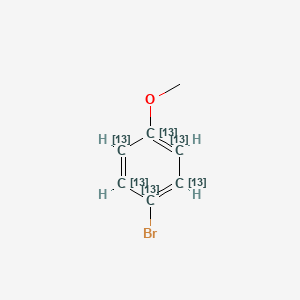

![sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12415606.png)

